molecular formula C13H13BrO B1529806 1-Bromo-2-(propan-2-yloxy)naphthalene CAS No. 791088-70-5

1-Bromo-2-(propan-2-yloxy)naphthalene

Cat. No. B1529806
CAS RN: 791088-70-5
M. Wt: 265.14 g/mol
InChI Key: YCMYHIJIIDASRU-UHFFFAOYSA-N
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Description

1-Bromo-2-(propan-2-yloxy)naphthalene, also known as 1-Bromo-2-isopropoxy-naphthalene, is an organic compound . It is used as an intermediate in organic syntheses .


Molecular Structure Analysis

The molecular formula of this compound is C13H13BrO . This compound belongs to the family of naphthalene derivatives.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 265.15 g/mol . It is slightly soluble in water .

Scientific Research Applications

Asymmetric Synthesis

1-Bromo-2-(propan-2-yloxy)naphthalene has been utilized in the field of asymmetric synthesis. An example is the synthesis of (2S)-2-Brom-1-(6'-methoxy-2'-naphthyl)propan-1-one, achieved through acetalization, asymmetric bromination, and hydrolysis using chiral auxiliaries and cupric bromide as a brominating agent. This process highlights the compound's utility in producing optically active compounds with high yields (H. Ai, 1999).

Anticancer Drug Development

Research has explored the synthesis of derivatives related to this compound for potential use as anticancer drugs. A notable derivative, HUHS1015, shows effectiveness against various human cancer cell lines, including lung, gastric, colorectal, and prostate cancers, demonstrating the compound's promise in cancer therapy (T. Nishizaki et al., 2014).

Material and Supramolecular Chemistry

This compound and its derivatives have applications in material and supramolecular chemistry. Bromo-substituted naphthalene dianhydride derivatives, for example, serve as precursors in the synthesis of core-substituted naphthalene diimides (cNDIs), highlighting their importance in the synthesis of novel materials (Z. Ping, 2012).

Chemical Synthesis and Characterization

The compound's versatility extends to general chemical synthesis and characterization. For instance, the synthesis of aryl-substituted naphthalenes through Suzuki–Miyaura reactions showcases its use in creating diverse chemical structures. These reactions often yield high chemoselectivity, important for pharmaceutical and material science applications (Zahid Hassan et al., 2012).

Photophysical Studies

In the realm of photophysical studies, derivatives of this compound have been used as probes. Their spectroscopic characteristics in various solvents have been analyzed, aiding in understanding solvent effects and molecular interactions, crucial for developing sensing and imaging technologies (G. Marriott et al., 1994).

Safety and Hazards

This compound may cause skin and eye irritation, and it may be harmful if inhaled . It is recommended to handle this compound with appropriate protective clothing and to avoid formation of dust and aerosols .

properties

IUPAC Name

1-bromo-2-propan-2-yloxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO/c1-9(2)15-12-8-7-10-5-3-4-6-11(10)13(12)14/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMYHIJIIDASRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C2=CC=CC=C2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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